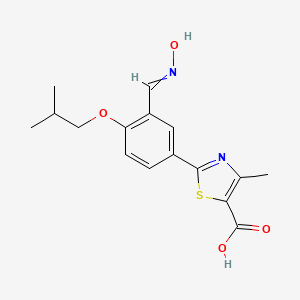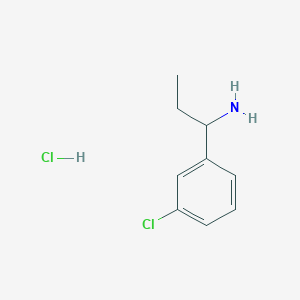
Z-Arg(Mtr)-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Arg(Mtr)-OtBu: is a derivative of the amino acid arginine, modified with a methoxytrityl (Mtr) protecting group on the guanidino group and a tert-butyl ester (OtBu) protecting group on the carboxyl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the protecting groups under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg(Mtr)-OtBu typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the methoxytrityl (Mtr) group. This is achieved by reacting arginine with methoxytrityl chloride in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it to a tert-butyl ester. This is done by reacting the protected arginine with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are reacted with methoxytrityl chloride and tert-butyl alcohol under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Z-Arg(Mtr)-OtBu undergoes deprotection reactions to remove the methoxytrityl and tert-butyl ester groups. These reactions are typically carried out under acidic conditions.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group, while the methoxytrityl group can be removed using a mixture of TFA and scavengers like triisopropylsilane (TIS).
Substitution: Various nucleophiles can be used to substitute the protecting groups under appropriate conditions.
Major Products: The major products formed from these reactions are the deprotected arginine or its derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Z-Arg(Mtr)-OtBu is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.
Biology: In biological research, this compound is used to study the structure and function of proteins. It is incorporated into peptides that are used as probes to investigate protein-protein interactions and enzyme activities.
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs. These drugs are designed to mimic natural peptides and can be used to treat various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of Z-Arg(Mtr)-OtBu is primarily related to its role in peptide synthesis. The protecting groups (methoxytrityl and tert-butyl ester) prevent unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the protecting groups are removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity.
Comparación Con Compuestos Similares
Z-Arg(Pbf)-OtBu: This compound uses a pentamethylbenzyl (Pbf) protecting group instead of methoxytrityl.
Z-Arg(Boc)-OtBu: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of methoxytrityl.
Z-Arg(Mtr)-OMe: This compound uses a methyl ester (OMe) protecting group instead of tert-butyl ester.
Uniqueness: Z-Arg(Mtr)-OtBu is unique due to the combination of methoxytrityl and tert-butyl ester protecting groups. This combination provides stability during peptide synthesis and allows for easy removal of the protecting groups under mild conditions, making it highly suitable for solid-phase peptide synthesis.
Propiedades
IUPAC Name |
tert-butyl 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O7S/c1-18-16-23(37-7)19(2)20(3)24(18)40(35,36)32-26(29)30-15-11-14-22(25(33)39-28(4,5)6)31-27(34)38-17-21-12-9-8-10-13-21/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3,(H,31,34)(H3,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQFKMYHIRURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
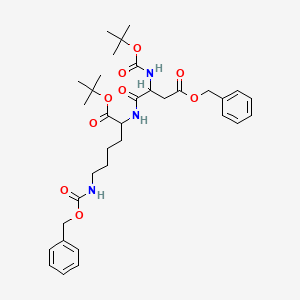
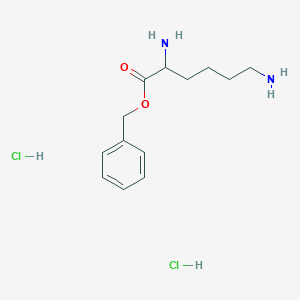
![(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride](/img/structure/B13389526.png)

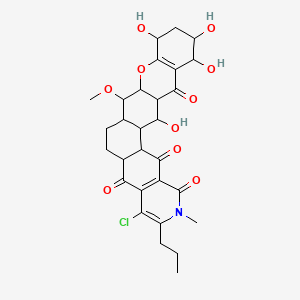
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13389539.png)
![2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13389551.png)
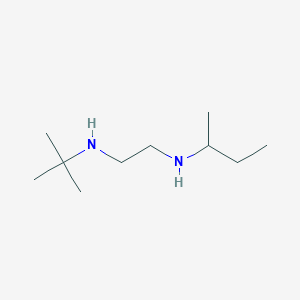

![[3-[3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate](/img/structure/B13389569.png)

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B13389579.png)
